3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Physicochemical Property Drug Design

Select the precise C3-cyclopentyl, N1-methyl, C4-carboxylic acid substitution array for kinase and GPCR SAR programs. Unlike flat, unsubstituted pyrazoles, this scaffold's LogP of 1.7759 and pKa of 3.90 optimize membrane permeability for selective target engagement. The C4 handle enables systematic amide coupling while pre-installed cyclopentyl bulk eliminates late-stage functionalization. Ensure your next derivatization pathway starts with the correct regioisomer.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 1249606-57-2
Cat. No. B2992976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid
CAS1249606-57-2
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CCCC2)C(=O)O
InChIInChI=1S/C10H14N2O2/c1-12-6-8(10(13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,14)
InChIKeyBFJJTMAWFVZDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS 1249606-57-2): Procurement-Ready Pyrazole Scaffold for Drug Discovery


3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1249606-57-2) is a heterocyclic building block comprising a 1-methyl-1H-pyrazole core functionalized at position 3 with a cyclopentyl substituent and at position 4 with a carboxylic acid moiety . The compound serves as a versatile small molecule scaffold with demonstrated utility as a key intermediate in the synthesis of novel kinase inhibitors, including derivatives exhibiting selectivity for JAK2 and CDK4/6 targets implicated in cancer and inflammatory diseases [1]. Its structural features enable efficient functionalization via the carboxylic acid handle for amide and ester formation, facilitating structure-activity relationship (SAR) exploration and medicinal chemistry optimization campaigns [1].

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic Acid: Why Unsubstituted or Differently Substituted Pyrazole Analogs Cannot Substitute


Within the 1-methyl-1H-pyrazole-4-carboxylic acid scaffold family, substitution pattern and substituent identity critically determine physicochemical properties, synthetic tractability, and downstream biological outcomes. The unsubstituted 1-methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1) exhibits a calculated LogP of approximately 0.06–0.40 [1], whereas 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid demonstrates a substantially higher LogP of 1.7759 , representing a ~15-fold increase in lipophilicity that alters membrane permeability and metabolic stability profiles. The 3-cyclopentyl group also introduces steric bulk absent in the unsubstituted scaffold, which influences target binding conformations and may enhance selectivity for specific kinase binding pockets [2]. Furthermore, alternative substitution isomers—such as the 5-carboxylic acid regioisomer (3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 1033444-00-6) or compounds with the cyclopentyl group at N1 rather than C3 (1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid) —present fundamentally different hydrogen-bonding geometries and synthetic entry points, rendering direct substitution unfeasible in established SAR programs. The precise C3-cyclopentyl, N1-methyl, C4-carboxylic acid substitution array is not a generic commodity interchangeable with other pyrazole carboxylates; selection must be guided by the specific substitution pattern required for the intended derivatization pathway and target engagement.

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic Acid: Quantified Differentiation Evidence Against Comparators


LogP Differentiation: 15-Fold Lipophilicity Increase Relative to Unsubstituted Pyrazole Carboxylic Acid

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid exhibits a calculated LogP of 1.7759, representing a 15-fold increase in lipophilicity compared to the unsubstituted 1-methyl-1H-pyrazole-4-carboxylic acid scaffold (LogP range 0.0587–0.40) . This differential directly impacts predicted membrane permeability and compound distribution, influencing lead optimization decisions where balanced hydrophobicity is critical for oral bioavailability and CNS penetration considerations [1].

Lipophilicity Physicochemical Property Drug Design

pKa Differentiation: Acid Strength Modulation by Cyclopentyl Substitution

The predicted pKa of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid is 3.90 ± 0.36 , distinguishing it from the unsubstituted 1-methyl-1H-pyrazole-4-carboxylic acid which has a reported pKa of approximately 2.87–3.09 . The ~0.8–1.0 unit higher pKa indicates reduced acidity and correspondingly lower ionization at physiological pH, which influences solubility, salt formation potential, and passive diffusion characteristics across biological membranes.

Ionization Physicochemical Property Solubility

Synthetic Accessibility: Commercial Availability as a Pre-Functionalized Scaffold

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid is commercially available from multiple reputable suppliers (Sigma-Aldrich Enamine catalog, ChemScene, Biosynth) with purities ≥95% , enabling immediate procurement for SAR campaigns without requiring de novo synthesis. In contrast, the regioisomeric 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1033444-00-6) is less broadly stocked, and the 5-carboxylic acid isomer presents a different hydrogen-bonding geometry that may not recapitulate binding modes established for 4-carboxylic acid-containing ligands . The target compound's carboxylic acid at position 4 provides a conjugation-ready handle for amide bond formation, a critical functionalization step in kinase inhibitor synthesis [1].

Building Block Synthetic Intermediate Medicinal Chemistry

Scaffold Versatility: Demonstrated Utility Across Multiple Kinase Targets and GPCR Modulation

Peer-reviewed studies have demonstrated that derivatives synthesized from 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid exhibit high selectivity for specific kinase targets including JAK2 and CDK4/6, with improved pharmacokinetic properties reported for these derivatives [1]. Additionally, research published in Bioorganic & Medicinal Chemistry Letters explored the compound as a building block for allosteric modulators of G-protein-coupled receptors (GPCRs), establishing that structural modifications at the cyclopentyl and carboxylic acid moieties significantly influence binding affinity and efficacy [1]. In contrast, the unsubstituted 1-methyl-1H-pyrazole-4-carboxylic acid scaffold lacks the steric and electronic features required for selective kinase engagement and is primarily utilized as a general-purpose coupling partner rather than a selectivity-conferring scaffold [2].

Kinase Inhibitor GPCR Modulator Drug Discovery Scaffold

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic Acid: Validated Procurement Scenarios Based on Quantified Evidence


Kinase Inhibitor SAR Programs Requiring C3-Cyclopentyl Steric Bulk for Target Selectivity

Based on peer-reviewed medicinal chemistry studies demonstrating the utility of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid in synthesizing kinase inhibitors with high selectivity for JAK2 and CDK4/6 [1], this scaffold is indicated for SAR exploration programs targeting kinases where C3 steric bulk contributes to binding pocket discrimination. The 4-carboxylic acid handle enables systematic amide coupling to explore substituent effects on potency and selectivity, while the pre-installed cyclopentyl group eliminates the need for late-stage C3 functionalization. Programs requiring differentiation from flat, unsubstituted pyrazole scaffolds—which lack the steric features necessary for selective kinase engagement—should prioritize this compound.

GPCR Allosteric Modulator Design Requiring Lipophilic Scaffold with Tunable Properties

Research published in Bioorganic & Medicinal Chemistry Letters has established that structural modifications at the cyclopentyl and carboxylic acid moieties of this scaffold significantly influence binding affinity and efficacy in GPCR-targeted therapeutics [1]. The LogP of 1.7759 provides a lipophilicity baseline suitable for CNS-accessible or membrane-associated GPCR targets, while the pKa of 3.90 ensures partial ionization at physiological pH—a profile that may balance solubility and passive diffusion. This compound is procurement-appropriate for GPCR programs seeking an allosteric modulator scaffold with validated SAR tractability.

Medicinal Chemistry Campaigns Requiring Orthogonal Functionalization of Pyrazole Core

The 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid scaffold offers orthogonal functionalization capabilities: the carboxylic acid at position 4 enables amide or ester formation without affecting the N1-methyl or C3-cyclopentyl groups, while the C5 position remains available for electrophilic substitution or further elaboration [1]. This contrasts with 5-carboxylic acid regioisomers (e.g., CAS 1033444-00-6) which present a different hydrogen-bonding vector, and with 1-substituted analogs (e.g., 1-cyclopentyl-3-methyl variants) which alter the spatial orientation of the lipophilic group . For medicinal chemistry teams requiring predictable, regiospecific derivatization of a pyrazole core with established commercial availability (stocked by Sigma-Aldrich, ChemScene, Biosynth) , this compound represents the procurement-optimized choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.